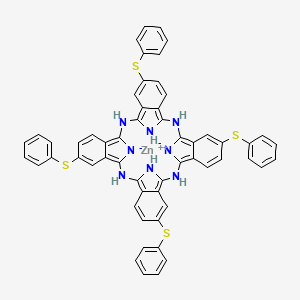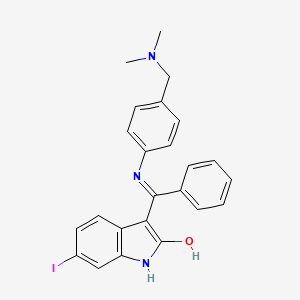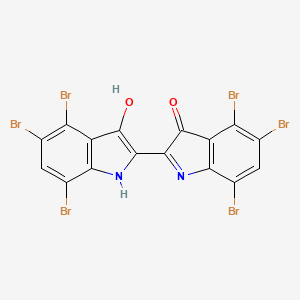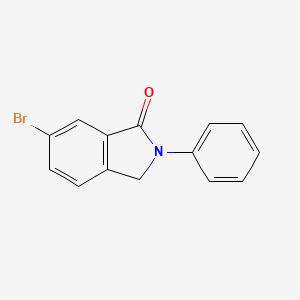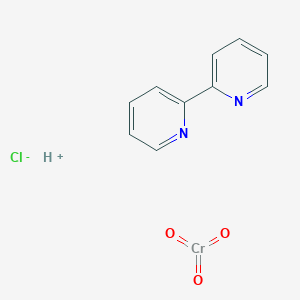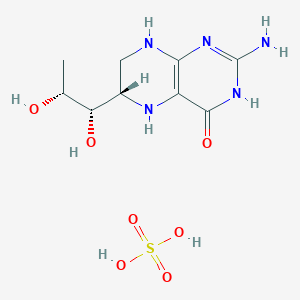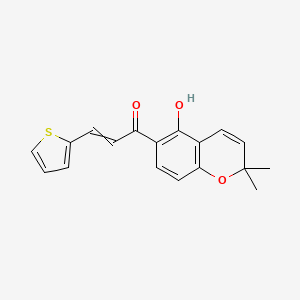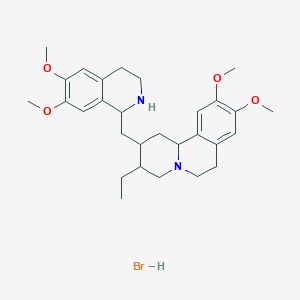
Emetine hbr
Descripción general
Descripción
Emetine is a small molecule natural product isolated from Psychotria ipecacuanha . It has been broadly used for medicinal purposes including cancer treatment .
Synthesis Analysis
Emetine exhibits anti-gastric cancer activity via regulation of multiple signaling pathways . It also blocks DNA replication via proteosynthesis inhibition .
Molecular Structure Analysis
Emetine is a well-known isoquinoline-based alkaloid. It is structurally similar to the well-known antiviral alkaloids palmatine and berberine, but it is more flexible than them .
Chemical Reactions Analysis
Emetine exhibits anti-GC effects via regulation of multiple signaling pathways, including MAPKs, Wnt/β‑catenin, Hippo and PI3K/AKT signaling axes .
Physical And Chemical Properties Analysis
Emetine has a chemical formula of C29H40N2O4 and a molecular weight of 480.64 . It is soluble in DMSO .
Aplicaciones Científicas De Investigación
Antiviral Agent for Coronaviruses
Emetine hbr has been identified as a potential antiviral agent for coronaviruses . It has shown promising results against the COVID-19 coronavirus . Emetine had one of the lowest reported half-maximal effective concentrations (EC50) from over 290 agents screened for the Middle East respiratory syndrome (MERS) and severe acute respiratory syndrome (SARS) coronaviruses .
Treatment for Amoebiasis
Historically, Emetine hbr has been used to treat amoebiasis . It has been administered to tens to hundreds of millions of people at a dose of approximately 60 mg daily .
Treatment for Spanish Influenza
Emetine hbr was used to treat patients with Spanish influenza during the last stages of the pandemic in the early 1900s . It rapidly reversed the cyanosis and other symptoms of this disease in 12–24 hours .
Anti-inflammatory Properties
Emetine hbr has been shown to have anti-inflammatory properties . These properties were responsible for the effects seen in patients with Spanish influenza .
Potential Treatment for SARS-CoV2
Emetine hbr has been suggested as a potential treatment for SARS-CoV2 . At least three studies have confirmed that SARS-CoV2 is sensitive to emetine .
Molecular Docking and Dynamic Simulation Approaches
Emetine hbr’s anti-SARS-CoV-2 potential has been studied using molecular docking and dynamic simulation approaches .
Mecanismo De Acción
Target of Action
Emetine hydrobromide, a potent antiprotozoal and emetic agent derived from the ipecac root, primarily targets the 40S subunit of the ribosome . This interaction plays a crucial role in its mechanism of action, as it allows emetine hydrobromide to inhibit protein synthesis in eukaryotic cells .
Mode of Action
Emetine hydrobromide exerts its effects by binding to the 40S subunit of the ribosome, thereby blocking protein synthesis in eukaryotic cells . This interaction disrupts the normal function of the ribosome, leading to a halt in protein production and, consequently, cell death .
Biochemical Pathways
Emetine hydrobromide impacts multiple signaling pathways. . These pathways are critical for various cellular processes, including cell growth, proliferation, and survival. By modulating these pathways, emetine hydrobromide can exert a broad range of effects on cells .
Pharmacokinetics
It is known that the compound can be administered orally or hypodermically . While the oral administration of emetine hydrobromide can cause nausea, hypodermic administration is reported to produce less severe gastrointestinal side effects
Result of Action
The primary result of emetine hydrobromide’s action is the inhibition of protein synthesis, leading to cell death . In addition to this, emetine hydrobromide has been found to have anti-inflammatory properties and can limit pulmonary arterial hypertension . It has also been shown to have potent antiviral effects against many viruses .
Action Environment
The action of emetine hydrobromide can be influenced by various environmental factors. For instance, the compound’s antiviral efficacy may be affected by the viral load and the stage of the viral life cycle at the time of administration . Additionally, the physiological environment of the host, including factors such as immune status and co-existing medical conditions, can also impact the efficacy and safety of emetine hydrobromide
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNALUQESJTZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657596 | |
| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoemetine hydrobromide | |
CAS RN |
21026-77-7 | |
| Record name | NSC135049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




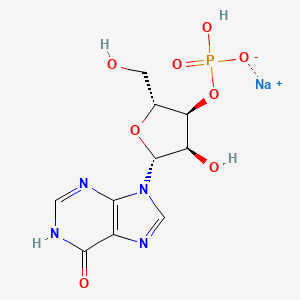
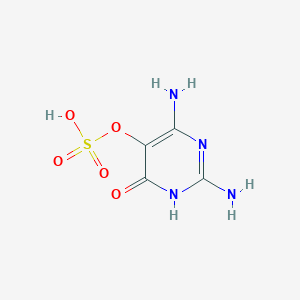
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-](/img/structure/B1498599.png)
